molecular formula C27H26N2O6 B5283853 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid

Cat. No.: B5283853
M. Wt: 474.5 g/mol
InChI Key: RGIQKTPUUJZIHJ-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the use of 4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions . This method allows for the formation of carbon-carbon bonds between aromatic rings, which is crucial for constructing the compound’s complex structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, is common due to its efficiency and scalability . Additionally, the stability of intermediates and the final product under various conditions is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The aromatic rings and methoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different alcohols or amines .

Scientific Research Applications

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aromatic amides and acids, such as:

Uniqueness

What sets 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid apart is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-34-21-12-8-19(9-13-21)16-23(28-25(30)20-10-14-22(35-2)15-11-20)26(31)29-24(27(32)33)17-18-6-4-3-5-7-18/h3-16,24H,17H2,1-2H3,(H,28,30)(H,29,31)(H,32,33)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIQKTPUUJZIHJ-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NC(CC2=CC=CC=C2)C(=O)O)\NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.